N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide
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Description
“N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also contains a dimethylamino group and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, dimethylamino group, and sulfonamide group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiophene derivatives have been shown to inhibit the SARS-CoV-2 main protease via reversible covalent acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .
Mechanism of Action
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S2/c1-4-7-17(14,15)12-8-11(13(2)3)10-5-6-16-9-10/h5-6,9,11-12H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMJWYGVZODGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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